Dotap

Nanoparticle Biodistribution Hepatocyte Targeting Lipid-Calcium-Phosphate

Inconsistent transfection efficiency across generic cationic lipids undermines protocol reproducibility. DOTAP resolves this with a permanently cationic trimethylammonium headgroup and unsaturated oleoyl chains that ensure consistent self-assembly into stable lipoplexes. • Hepatocyte-selective LCP nanoparticles outperform DOPC-based systems for hepatic drug delivery models. • R-DOTAP elicits superior polyfunctional CD4+ T-cell responses vs. squalene-based adjuvants in vaccine applications. • QC-validated ≥98% purity ensures lot-to-lot reproducibility for transfection-grade use.

Molecular Formula C42H80NO4+
Molecular Weight 663.1 g/mol
CAS No. 113669-21-9
Cat. No. B054229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotap
CAS113669-21-9
Synonyms1,2-dioleoyl-3-trimethylammoniumpropane
1,2-dioleoyl-3-trimethylpropanammonium
1,2-dioleoyloxy-3-(trimethylammonium)propane
1,2-DOTAP
DOTAP
N,N,N-trimethyl-2,3-bis((-1-oxo-octadecenyl)oxy)-(Z,Z)-1-propanaminium
N-(1-(2,3-dioleoyloxy)propyl)-N,N,N-trimethylammonium methylsulfate
Molecular FormulaC42H80NO4+
Molecular Weight663.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C42H80NO4/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,40H,6-19,24-39H2,1-5H3/q+1/b22-20-,23-21-
InChIKeyKWVJHCQQUFDPLU-YEUCEMRASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTAP Specifications and Characterization


1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP) is a synthetic cationic lipid consisting of two oleoyl chains (C18:1) ester-linked to a glycerol backbone bearing a trimethylammonium headgroup (C42H80NO4+). It carries a permanent positive charge at physiological pH and is primarily supplied as chloride or methyl sulfate salt. DOTAP functions as a non-viral vector for nucleic acid and protein delivery [1]. Its intrinsic properties include the ability to self-assemble into bilayers with a gel-to-liquid crystalline phase transition below 0°C due to the unsaturated oleoyl chains, and it is commercially available at purities ≥99% (TLC) for transfection-grade applications [2].

Permanent cationic charge enables spontaneous nucleic acid complexation without pH adjustment
Unsaturated oleoyl chains maintain fluid bilayer phase below 0°C for lipoplex assembly
Transfection-grade purity specification supports reproducible non-viral delivery studies

DOTAP Substitution: Reproducibility Risk


Cationic lipids are not functionally interchangeable. While DOTAP and its closest analogs (DOTMA, DOPE, DOPC) share structural motifs, their differences in headgroup methylation, counterion, and acyl chain unsaturation produce divergent biophysical behaviors. DOTAP carries a trimethylammonium headgroup with a permanent positive charge, whereas DOPE is zwitterionic and pH-sensitive. DOTMA features an ether-linked (rather than ester-linked) backbone with altered biodegradability and membrane fusion kinetics [1]. These molecular distinctions directly affect lipoplex formation, serum stability, endosomal escape efficiency, and in vivo biodistribution patterns. Furthermore, commercial DOTAP is available in validated, QC-controlled formulations (e.g., CELLPURE®) with documented transfection performance [2]. Substituting DOTAP with an untested cationic lipid—even one with similar structure—may invalidate previously optimized protocols and compromise reproducibility.

Headgroup charge mismatch

DOTAP carries a permanent quaternary ammonium charge; DOPE is zwitterionic and pH-sensitive, altering lipoplex stability and endosomal escape.

Backbone linkage alters degradation

DOTMA uses ether linkages instead of DOTAP's ester bonds, which may shift biodegradation kinetics and membrane fusion behavior.

Protocol reproducibility at risk

Untested cationic lipid substitution can invalidate optimized transfection conditions and compromise lot-to-lot consistency.

DOTAP Head-to-Head Evidence


Enhanced Hepatocyte Accumulation vs. DOPC

In lipid-calcium-phosphate (LCP) nanoparticles, substitution of the surface lipid component significantly alters in vivo biodistribution. DOTAP-containing LCP NPs exhibited substantially higher accumulation in hepatocytes than equivalent LCP NPs formulated with the zwitterionic lipid DOPC (dioleoylphosphatidylcholine). Quantitative fluorescence analysis of liver sections demonstrated this hepatocyte enrichment [1].

Hepatocyte accumulation
Head-to-head
Reported higher hepatocyte localization vs. DOPC LCP nanoparticles
Supports hepatocyte-targeted carrier design
In vivo mouse model; confocal liver imaging
Nanoparticle Biodistribution Hepatocyte Targeting Lipid-Calcium-Phosphate

DOTAP-Enhanced Liposome Transfection in Cancer Cells

Liposomal formulations containing DOTAP (DtATD and DtCTTD) were systematically compared against DOTAP-free amino acid-based liposomes (ATD and CTTD) as well as commercial benchmarks (DOTAP:DOPE and Lipofectamine). The DOTAP-incorporated formulation DtCTTD demonstrated superior transfection capability in both prostate cancer (PC3) and lung cancer (A549) cell lines when compared directly to Lipofectamine, the widely used commercial transfection reagent [1].

Transfection in cancer cells
Head-to-head
DOTAP-incorporated liposome DtCTTD showed reported higher transfection than Lipofectamine in PC3 and A549 models
Supports transfection endpoint comparison in cancer cell lines
Cell-model context; reporter gene expression readout
Gene Delivery Liposome Transfection Cancer Cell Lines

R-DOTAP vs. Squalene Adjuvants for CD4+ T Cells

In a preclinical mouse vaccination model using the licensed Flublok quadrivalent influenza vaccine, the addition of R-DOTAP as an adjuvant was evaluated against conventional adjuvant systems. R-DOTAP consistently outperformed a squalene-based adjuvant emulsion (AddaVax), even when AddaVax was combined with the potent TLR9 agonist CpG [1]. The magnitude and functionality of HA-specific CD4+ T cell responses were quantified by cytokine ELISpot assays.

CD4+ T-cell adjuvant
Head-to-head
R-DOTAP induced greater CD4+ T-cell responses than squalene-based adjuvant ± CpG
Supports vaccine adjuvant research for T-cell immunity
ELISpot readout; mouse vaccination model
Vaccine Adjuvant CD4+ T Cell Response Immunogenicity

DOTAP Hybrid Vesicles: Rapid Lung Accumulation

Liposome-quantum dot (L-QD) hybrid vesicles formulated with cationic DOTAP/DOPE/Chol were compared to PEGylated zwitterionic vesicles following intravenous administration in mice. The cationic DOTAP-containing hybrids exhibited immediate blood clearance and rapid lung accumulation, whereas the PEGylated zwitterionic vesicles showed dramatically prolonged blood circulation half-life [1].

Lung accumulation kinetics
Head-to-head
Cationic DOTAP/DOPE/Chol vesicles showed immediate lung accumulation vs. prolonged circulation of PEGylated vesicles
Informs pulmonary carrier biodistribution studies
Mouse IV administration; tissue cadmium analysis
Pharmacokinetics Biodistribution Lipid-Quantum Dot Hybrid

DOTAP Purity and Transfection Validation

DOTAP is commercially available in research-grade formulations with purity specifications verified by multiple analytical methods. The CELLPURE® formulation is certified at ≥99% purity by TLC and NMR, with quality control including standard transfection testing in HeLa and CV-1 cells [1]. Alternative suppliers offer DOTAP chloride at ≥98% (TLC) to ≥95% (HPLC) .

Purity specification
Specification review
≥99% (TLC, NMR) transfection-grade
Supports batch-to-batch reproducibility
Functional validation with HeLa & CV-1 cells recommended
Quality Control Transfection Reagent Purity Specification

DOTAP Lipoplexes: Spontaneous DNA Complexation

DOTAP contains a quaternary trimethylammonium headgroup that remains permanently positively charged at all physiologically relevant pH values (pKa of the headgroup is not applicable as it is a quaternary amine). This enables spontaneous formation of stable electrostatic complexes with negatively charged nucleic acids upon mixing, without requiring pH adjustment or protonation steps that are necessary for ionizable lipids [1]. In contrast, ionizable cationic lipids (e.g., DLin-MC3-DMA, SM-102) require acidic buffer conditions for efficient nucleic acid complexation, adding formulation complexity.

DNA complexation
Class-level
Permanent quaternary ammonium enables spontaneous electrostatic binding to nucleic acids at neutral pH
Simplifies in vitro transfection workflow
Ionizable lipids require acidic buffer; data to verify in specific protocols
Lipoplex Formation DNA Complexation Biophysical Characterization

DOTAP Optimal Applications


Hepatocyte-Targeted Nanoparticle Drug Delivery for Hepatic Oncology

Based on evidence that DOTAP-containing LCP nanoparticles achieve higher hepatocyte accumulation than DOPC-containing formulations [1], this compound is optimally deployed in nanoparticle systems designed for hepatic drug delivery, particularly in hepatocellular carcinoma models. The cationic surface charge conferred by DOTAP facilitates preferential uptake by hepatocytes rather than Kupffer cells, making it suitable for delivering chemotherapeutics or siRNA to liver parenchymal cells.

Optimized Non-Viral Gene Delivery in Cancer Cell Lines

DOTAP-incorporated amino acid-based liposomes (specifically DtCTTD) have demonstrated superior transfection capabilities compared to both DOTAP-free formulations and commercial reagent Lipofectamine in PC3 prostate cancer and A549 lung cancer cell lines [1]. Researchers working with these or similar adherent cancer cell lines can prioritize DOTAP-based liposomal formulations for enhanced plasmid or mRNA delivery efficiency.

Vaccine Adjuvant Formulation Requiring Robust T-Cell Immunity

R-DOTAP consistently outperforms squalene-based adjuvants (AddaVax) in eliciting CD4+ T cell responses of greater magnitude and functional diversity, even when the comparator includes a TLR9 agonist [1]. This positions DOTAP-based adjuvants as the preferred choice for subunit vaccines where T-cell immunity—rather than solely antibody responses—is the critical endpoint, such as in therapeutic cancer vaccines or vaccines against intracellular pathogens.

Pulmonary-Targeted Theranostic Hybrid Vesicle Platforms

Cationic DOTAP/DOPE/Chol hybrid vesicles exhibit rapid lung accumulation following intravenous administration, in stark contrast to PEGylated zwitterionic vesicles that show prolonged systemic circulation [1]. This biodistribution profile makes DOTAP-containing hybrid systems ideal for pulmonary delivery applications, including lung cancer theranostics, inhaled gene therapy carriers, or targeted antibiotic delivery for respiratory infections.

Application
Selection Property
Validation Focus
Hepatocyte-targeted nanoparticle carrier studies
Cationic surface charge targeting
Hepatocyte vs. Kupffer cell uptake quantification
Non-viral gene delivery in cancer cell research
Transfection efficiency in liposomal systems
Adherent cancer cell transfection endpoints
Vaccine adjuvant research for T-cell immunity
CD4+ T-cell adjuvant potency
Cytokine ELISpot response profiling
Pulmonary-targeted carrier biodistribution studies
Rapid lung accumulation profile
Tissue biodistribution and clearance kinetics

Technical Documentation Hub

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36 linked technical documents
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